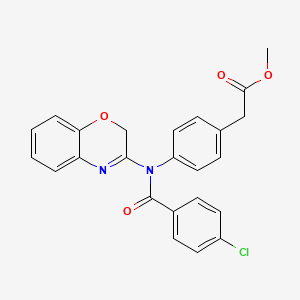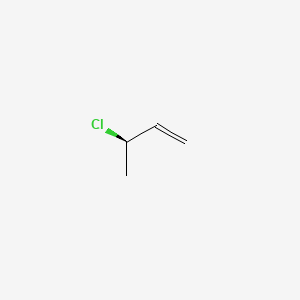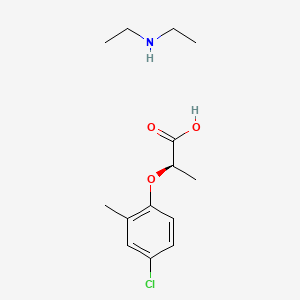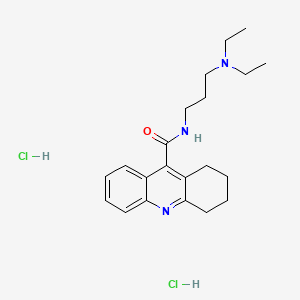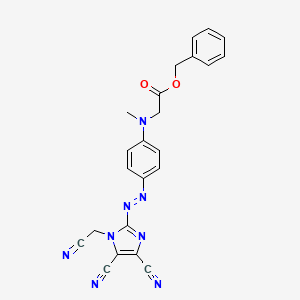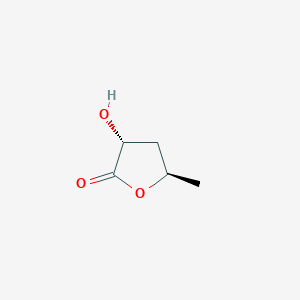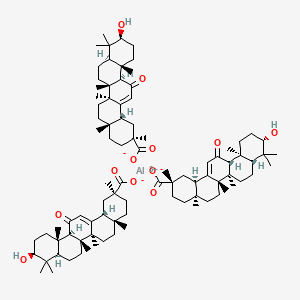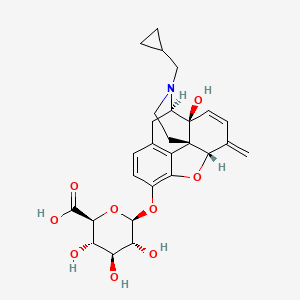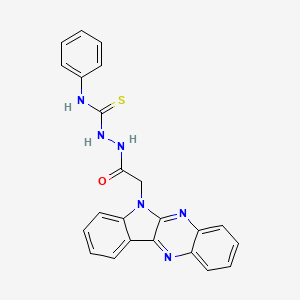
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its potential in medicinal chemistry due to its ability to interact with DNA and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of acids such as glacial acetic acid or hydrochloric acid . The reaction is often carried out under reflux conditions or using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium hexacyanoferrate(III).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium hexacyanoferrate(III)) . Reaction conditions vary depending on the desired transformation but often involve heating or microwave irradiation to accelerate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6H-indolo(2,3-b)quinoxaline can yield quinoxalinone derivatives .
Aplicaciones Científicas De Investigación
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action for 6H-indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activities . The compound’s interaction with DNA is influenced by the substituents on the indoloquinoxaline ring, which can enhance binding affinity and thermal stability of the DNA complex .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-fused quinoxaline structure, known for its anticancer properties.
NCA0424, B-220, and 9-OH-B-220: Highly active 6H-indolo(2,3-b)quinoxaline derivatives with significant DNA binding affinity and multidrug resistance modulating activities.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the phenylamino and thiocarbonyl groups contributes to its distinct DNA intercalation properties and potential therapeutic applications .
Propiedades
Número CAS |
116989-60-7 |
|---|---|
Fórmula molecular |
C23H18N6OS |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H18N6OS/c30-20(27-28-23(31)24-15-8-2-1-3-9-15)14-29-19-13-7-4-10-16(19)21-22(29)26-18-12-6-5-11-17(18)25-21/h1-13H,14H2,(H,27,30)(H2,24,28,31) |
Clave InChI |
WBGMMPQMNHSJTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


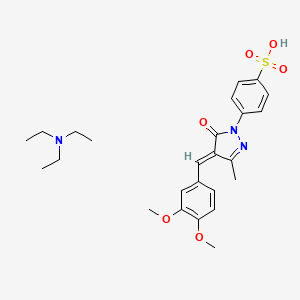
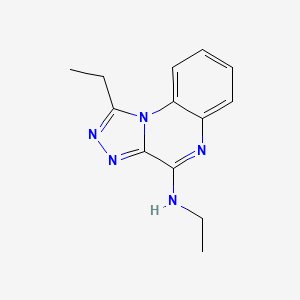
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)

